adamantane-1-carbonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane-1-carbonyl azide is an organic compound derived from adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is characterized by the presence of a carbonyl azide functional group attached to the adamantane framework. Adamantane derivatives, including this compound, are known for their unique structural properties, which contribute to their stability and reactivity. These compounds have found applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantane-1-carbonyl azide typically involves the reaction of adamantane-1-carbonyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Adamantane-1-carbonyl chloride+Sodium azide→Adamantane-1-carbonyl azide+Sodium chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Adamantane-1-carbonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different functionalized adamantane derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, acetonitrile, dimethylformamide.
Reduction Reactions: Lithium aluminum hydride, tetrahydrofuran.
Cycloaddition Reactions: Copper(I) catalysts, organic solvents.
Major Products Formed
Substitution Reactions: Functionalized adamantane derivatives.
Reduction Reactions: Adamantane-1-carbonyl amine.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
Adamantane-1-carbonyl azide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for various functionalized adamantane derivatives.
Biology: Investigated for its potential use in bioorthogonal chemistry and as a probe for studying biological processes.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of adamantane-1-carbonyl azide involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in cycloaddition reactions, the azide group reacts with alkynes to form triazoles, which can be used as bioorthogonal probes .
Comparison with Similar Compounds
Similar Compounds
- Adamantane-1-carbonyl chloride
- Adamantane-1-carbonyl amine
- Adamantane-1-azide
- Adamantane-1-carboxylic acid
Uniqueness
Adamantane-1-carbonyl azide is unique due to the presence of both the adamantane framework and the carbonyl azide functional group. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical transformations and applications. Compared to other similar compounds, this compound offers a versatile platform for the synthesis of diverse functionalized derivatives and the exploration of novel chemical reactions .
Properties
CAS No. |
26496-33-3 |
---|---|
Molecular Formula |
C11H15N3O |
Molecular Weight |
205.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.